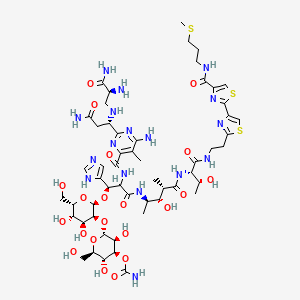

Demethylbleomycin A2

Description

Contextualization within the Bleomycin (B88199) Family of Glycopeptide Antibiotics

The bleomycins (BLMs) are a group of related glycopeptide antibiotics first isolated from the bacterium Streptomyces verticillus by Hamao Umezawa in 1962. oncohemakey.com They are utilized clinically in combination chemotherapy regimens to treat various cancers, including Hodgkin's lymphoma, testicular cancer, and squamous cell carcinomas. oncohemakey.comnih.gov

The general structure of bleomycin consists of several distinct domains: a metal-binding domain, a carbohydrate (disaccharide) domain, a linker region, and a DNA-binding domain which includes a bithiazole tail connected to a variable C-terminal amine group. nih.govnih.gov It is the variation in this terminal amine that gives rise to the different congeners within the bleomycin family, such as bleomycin A2 and bleomycin B2. oncohemakey.com

The primary mechanism of action for bleomycins involves the oxidative cleavage of DNA. nih.gov The metal-binding region chelates a metal ion, typically iron (Fe(II)), which then reacts with molecular oxygen to form a potent activated oxygen species. acs.org This complex binds to DNA, with the bithiazole tail intercalating into the minor groove, and initiates a reaction that abstracts a hydrogen atom from the deoxyribose backbone, leading to both single- and double-strand breaks in the DNA. nih.govacs.org This DNA damage is believed to be the primary source of bleomycin's cytotoxic effects. nih.govnih.gov

N1-(3-(Methylthio)propyl)bleomycinamide as a Specific Bleomycin Analog (S-Demethylbleomycin A2)

N1-(3-(Methylthio)propyl)bleomycinamide is a specific, semi-synthetic derivative of Bleomycin A2, the most abundant and clinically utilized component of the bleomycin complex. oncohemakey.comnih.gov It is more commonly referred to in scientific literature as S-Demethylbleomycin A2. nih.gov

The key structural difference between Bleomycin A2 and S-Demethylbleomycin A2 lies in the C-terminal tail. Bleomycin A2 possesses a terminal dimethylsulfonium group, which carries a positive charge at physiological pH. In contrast, S-Demethylbleomycin A2 has a methylthio group, which is neutral. This single modification—the removal of a methyl group from the sulfur atom—converts the cationic tail of Bleomycin A2 into a neutral one.

| Compound Properties | N1-(3-(Methylthio)propyl)bleomycinamide (S-Demethylbleomycin A2) |

| Synonym | S-Demethylated Bleomycin A2 |

| Parent Compound | Bleomycin A2 |

| Key Structural Feature | Neutral C-terminal (3-(methylthio)propyl)amine tail |

| Charge of Terminal Group | Neutral |

| Molecular Formula | C54H81N17O21S3 |

| Comparison of Terminal Amine Structures | Bleomycin A2 | S-Demethylbleomycin A2 |

| Terminal Group | Dimethylsulfonium | Methylthio |

| Chemical Structure | -NH-(CH₂)₃-S⁺(CH₃)₂ | -NH-(CH₂)₃-S-CH₃ |

| Net Charge | Positive | Neutral |

Historical Development and Significance in Mechanistic Elucidation

S-Demethylbleomycin A2 has been particularly significant in clarifying the role of the C-terminal cationic group of Bleomycin A2. Proton NMR studies in the early 1980s used this S-demethylated derivative to investigate the interaction with DNA. nih.gov The research yielded a pivotal discovery: in contrast to the parent Bleomycin A2, the neutral S-Demethylbleomycin A2 did not cause the intercalation of its aromatic bithiazole group into the DNA structure. nih.gov

This finding demonstrated that the positive charge on the terminal sulfonium (B1226848) group is a critical requirement for the stable intercalation of the bithiazole tail. nih.gov However, further chemical studies revealed that despite its inability to intercalate, S-Demethylbleomycin A2 retained the ability to degrade DNA in the presence of iron (II), although its efficiency was reduced compared to Bleomycin A2. nih.gov

These comparative studies provided direct evidence for a multi-modal interaction between bleomycin and DNA. They established that while the cationic tail is necessary for the specific binding mode of intercalation, this intercalation is not an absolute prerequisite for the DNA cleavage reaction to occur. nih.gov This has had a lasting impact on models of bleomycin's mechanism of action, suggesting that bleomycin can damage DNA from a non-intercalated, groove-bound state, a concept that continues to inform research into DNA-damaging agents. nih.govacs.org

| Mechanistic Finding | Bleomycin A2 | S-Demethylbleomycin A2 | Conclusion |

| Bithiazole Tail Interaction | Intercalates with DNA | Does NOT intercalate with DNA | The C-terminal positive charge is essential for intercalation. nih.gov |

| DNA Cleavage Activity | Yes (Efficient) | Yes (Reduced efficiency) | Intercalation is not essential for DNA degradation to occur. nih.gov |

Properties

CAS No. |

41089-03-6 |

|---|---|

Molecular Formula |

C54H81N17O21S3 |

Molecular Weight |

1400.5 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-3-hydroxy-5-[[(2S,3R)-3-hydroxy-1-[2-[4-[4-(3-methylsulfanylpropylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-1-oxobutan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |

InChI |

InChI=1S/C54H81N17O21S3/c1-19-32(68-45(71-43(19)57)24(11-30(56)75)63-12-23(55)44(58)81)49(85)70-34(40(25-13-60-18-64-25)90-53-42(38(79)36(77)28(14-72)89-53)91-52-39(80)41(92-54(59)87)37(78)29(15-73)88-52)50(86)65-21(3)35(76)20(2)46(82)69-33(22(4)74)48(84)62-9-7-31-66-27(17-94-31)51-67-26(16-95-51)47(83)61-8-6-10-93-5/h13,16-18,20-24,28-29,33-42,52-53,63,72-74,76-80H,6-12,14-15,55H2,1-5H3,(H2,56,75)(H2,58,81)(H2,59,87)(H,60,64)(H,61,83)(H,62,84)(H,65,86)(H,69,82)(H,70,85)(H2,57,68,71)/t20-,21+,22+,23-,24-,28-,29+,33-,34-,35-,36+,37+,38-,39-,40-,41-,42-,52+,53-/m0/s1 |

InChI Key |

FWTQNWDTHLXHFI-XOGQCRKLSA-N |

Isomeric SMILES |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCSC)O |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCSC)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of N1 3 Methylthio Propyl Bleomycinamide

Methodologies for the Preparation of N1-(3-(Methylthio)propyl)bleomycinamide

The primary route for the synthesis of N1-(3-(Methylthio)propyl)bleomycinamide involves the coupling of bleomycinic acid with 3-(methylthio)propylamine (B146394). This process is a semi-synthetic approach, leveraging the naturally produced bleomycinic acid as a starting material.

Key Steps in the Synthesis:

Generation of Bleomycinic Acid: Bleomycinic acid can be obtained by the enzymatic hydrolysis of bleomycin (B88199) sulfate (B86663) (a mixture of bleomycin A2 and B2) using a specific acyl agmatine (B1664431) amidohydrolase found in certain microorganisms. Alternatively, it can be accessed through total synthesis, a complex and multi-step process.

Activation of the Carboxylic Acid: The carboxylic acid moiety of bleomycinic acid must be activated to facilitate the amidation reaction. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester intermediate. This intermediate is more susceptible to nucleophilic attack by the amine.

Amide Bond Formation: The activated bleomycinic acid is then reacted with 3-(methylthio)propylamine. The primary amine of 3-(methylthio)propylamine acts as a nucleophile, attacking the activated carbonyl carbon and forming a stable amide bond. This reaction results in the formation of N1-(3-(Methylthio)propyl)bleomycinamide.

Reaction Scheme Overview:

| Reactant/Reagent | Function | Common Examples |

| Bleomycinic Acid | Starting material/core structure | - |

| 3-(Methylthio)propylamine | C-terminal amine modifier | - |

| Activating Agent | Activates the carboxylic acid for amidation | EDC, DCC |

| Additive | Forms active ester intermediate, reduces side reactions | NHS, HOBt |

| Solvent | Provides a medium for the reaction | Dimethylformamide (DMF), Dichloromethane (DCM) |

Synthesis of N1-(3-(Methylthio)propyl)bleomycinamide Analogs for Structure-Activity Studies

To investigate the structure-activity relationship of the C-terminal tail, various analogs of N1-(3-(Methylthio)propyl)bleomycinamide can be synthesized. These modifications can be categorized into alterations of the N1-(3-(methylthio)propyl) moiety or modifications of other parts of the bleomycin scaffold.

Modifications of the C-terminal Amine:

Varying the Alkyl Chain Length: Analogs with shorter or longer alkyl chains (e.g., N1-(2-(methylthio)ethyl)bleomycinamide or N1-(4-(methylthio)butyl)bleomycinamide) can be synthesized to probe the optimal distance between the bleomycin core and the terminal thioether.

Oxidation State of Sulfur: The thioether can be oxidized to the corresponding sulfoxide (B87167) or sulfone, creating analogs with different electronic and steric properties. This can influence the compound's polarity and its ability to form hydrogen bonds.

Replacement of the Thioether: The methylthio group can be replaced with other functional groups, such as a methoxy (B1213986) group, a hydroxyl group, or a simple alkyl group, to assess the importance of the sulfur atom for biological activity.

| Analog | Modification from Parent Compound | Rationale for Synthesis |

| N1-(2-(Methylthio)ethyl)bleomycinamide | Shorter alkyl chain | Investigate the effect of chain length on activity |

| N1-(4-(Methylthio)butyl)bleomycinamide | Longer alkyl chain | Investigate the effect of chain length on activity |

| N1-(3-(Methylsulfinyl)propyl)bleomycinamide | Oxidation of thioether to sulfoxide | Study the influence of sulfur oxidation state |

| N1-(3-(Methylsulfonyl)propyl)bleomycinamide | Oxidation of thioether to sulfone | Study the influence of sulfur oxidation state |

| N1-(3-Methoxypropyl)bleomycinamide | Replacement of thioether with ether | Assess the role of the sulfur atom |

Advanced Chemical Modification Techniques for Tailored Bleomycin Derivatives

Beyond simple analoging, advanced chemical modification techniques can be employed to create bleomycin derivatives with tailored properties. These techniques often focus on introducing specific functionalities for targeted delivery, imaging, or enhanced mechanistic studies.

Conjugation to Targeting Moieties: N1-(3-(Methylthio)propyl)bleomycinamide can be further modified to attach targeting ligands such as antibodies, peptides, or small molecules that recognize specific receptors on cancer cells. This can enhance the selectivity and reduce off-target toxicity.

Attachment of Imaging Agents: Fluorescent dyes or radiolabels can be conjugated to the bleomycin derivative to enable in vivo imaging and biodistribution studies.

Solid-Phase Synthesis: For the systematic synthesis of a library of analogs, solid-phase peptide synthesis (SPPS) techniques can be adapted. Bleomycinic acid or a key intermediate can be anchored to a solid support, allowing for the sequential addition of building blocks and the C-terminal amine in a controlled and efficient manner.

Purification and Isolation Protocols for Research Applications

The purification of N1-(3-(Methylthio)propyl)bleomycinamide and its analogs is crucial to obtain highly pure material for biological and biochemical studies. Given the complex nature of the bleomycin molecule and the potential for side products in the synthesis, multi-step purification protocols are often necessary.

Common Purification Techniques:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most widely used method for the purification of bleomycin derivatives. A C18 column is typically employed with a gradient elution system of water and acetonitrile, often with an ion-pairing agent like trifluoroacetic acid (TPA) to improve peak shape.

Flash Chromatography: For larger scale purifications, flash chromatography on silica (B1680970) gel or a reversed-phase sorbent can be used as a preliminary purification step to remove major impurities.

Ion-Exchange Chromatography: Due to the presence of charged groups in the bleomycin molecule, ion-exchange chromatography can be an effective purification method.

A typical purification workflow might involve:

Initial work-up of the reaction mixture to remove excess reagents and solvents.

Preliminary purification by flash chromatography.

Final purification by semi-preparative or preparative HPLC.

Lyophilization of the purified fractions to obtain the final product as a stable powder.

| Purification Method | Stationary Phase | Mobile Phase | Principle of Separation |

| Reversed-Phase HPLC | C18 silica | Water/Acetonitrile gradient with TFA | Hydrophobicity |

| Flash Chromatography | Silica gel or C18 | Hexane/Ethyl acetate (B1210297) or Water/Methanol | Polarity/Hydrophobicity |

| Ion-Exchange Chromatography | Cation or anion exchange resin | Aqueous buffer with a salt gradient | Charge |

Molecular Mechanisms of Action and Target Interactions of N1 3 Methylthio Propyl Bleomycinamide

Detailed Analysis of DNA Binding Modes and Affinities

The interaction of bleomycin (B88199) (BLM) with DNA is a critical first step in its cytotoxic mechanism. This binding is primarily mediated by the C-terminal region of the molecule, which includes the bithiazole tail and the terminal amine substituent. nih.gov The nature of this terminal amine significantly influences the binding mode and affinity of the drug for nucleic acid structures. While specific binding affinities for N1-(3-(Methylthio)propyl)bleomycinamide are not documented, the principles governing other BLM analogues provide a framework for understanding its potential interactions.

Intercalation Mechanisms within Nucleic Acid Structures

The binding of bleomycins to DNA can occur through several modes, including intercalation of the planar bithiazole moiety between the base pairs of the DNA double helix and binding within the minor groove. nih.gov The C-terminal amine substituent plays a crucial role in modulating this interaction. A positively charged terminal group facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, which helps to anchor the molecule and promote binding. mdpi.com

Modifications to the C-terminal amine can alter the preferred binding mode. For instance, the attachment of a bulky group to the terminal amine can sterically hinder the intercalation of the bithiazole tail into the DNA helix. nih.gov While the (3-(Methylthio)propyl) group is not exceptionally bulky, its flexibility and chemical properties could influence the orientation of the bithiazole moiety as it approaches the DNA, potentially affecting the stability of the intercalated complex. Studies on various BLM analogues have shown that even minor changes in the C-terminal tail can lead to significant differences in DNA binding and cleavage efficiency. nih.gov

Sequence Specificity of DNA Recognition by N1-(3-(Methylthio)propyl)bleomycinamide

Bleomycins exhibit a degree of sequence-selective DNA cleavage, preferentially targeting 5'-GT and 5'-GC sequences. nih.gov This specificity is largely determined by the interactions of both the metal-binding domain and the C-terminal tail with the DNA. The bithiazole tail and its terminal substituent are thought to be key determinants of this sequence recognition. mdpi.com

Table 1: Influence of C-Terminal Amine Modification on Bleomycin DNA Cleavage (Illustrative data based on studies of various BLM analogues)

| Bleomycin Analogue | C-Terminal Moiety | Relative DNA Cleavage Efficiency | Predominant Cleavage Sites |

| Bleomycin A2 | -(CH₂)₃-S⁺-(CH₃)₂ | High | 5'-GT, 5'-GC |

| Bleomycin B2 | -(CH₂)₄-NH-C(=NH)NH₂ | High | 5'-GT, 5'-GC |

| Peplomycin | -(CH₂)₃-NH-CH(CH₃)(C₆H₅) | Moderate | 5'-GT, 5'-GC |

| Tallysomycin A | -(CH₂)₃-NH-(CH₂)₄-NH-CH(CH(OH)CH(CH₃)NH₂)CH₂-β-talose | Very High | 5'-GT, 5'-GC |

This table illustrates how different C-terminal amine structures in various bleomycin analogues can influence their DNA cleavage activity. Specific data for N1-(3-(Methylthio)propyl)bleomycinamide is not available.

Investigation of Metal Ion Coordination and Activation

The DNA-cleaving activity of bleomycin is entirely dependent on its ability to chelate a transition metal ion, typically iron, and activate molecular oxygen. nih.gov The metal-binding domain of bleomycin provides the necessary ligands for metal coordination. nih.gov

Role of Transition Metals (e.g., Iron(II)) in N1-(3-(Methylthio)propyl)bleomycinamide Activity

Studies with modified bleomycins have shown that alterations in the molecule, even those distant from the metal-binding site, can impact the stability and reactivity of the metal complex. nih.gov For instance, changes that affect how the drug positions itself on the DNA can indirectly influence the accessibility of the metal center to molecular oxygen and reducing agents.

Oxygen Activation and Reactive Species Generation Pathways

Once complexed with Fe(II), bleomycin reacts with molecular oxygen to form a ternary complex, Fe(II)-BLM-O₂. This is followed by a one-electron reduction to generate a highly reactive "activated bleomycin" species, which is believed to be an iron-hydroperoxide complex (Fe(III)-BLM-OOH⁻). nih.govnih.gov This activated species is responsible for the abstraction of a hydrogen atom from the C4' position of the deoxyribose sugar of the DNA backbone, leading to strand scission.

Enzymatic Interactions Relevant to the Mechanism of Action

The intracellular concentration and activity of bleomycins can be regulated by specific enzymes. One of the most important is bleomycin hydrolase (BLH), a cysteine protease that inactivates bleomycins. nih.gov BLH catalyzes the hydrolysis of the β-aminoalanine amide moiety of bleomycin, converting it to a less active form. oncohemakey.com

The structure of the C-terminal amine can influence the susceptibility of a bleomycin analogue to inactivation by BLH. The enzyme's active site must accommodate the C-terminal portion of the drug for catalysis to occur. Therefore, the size, shape, and chemical properties of the (3-(Methylthio)propyl) group in N1-(3-(Methylthio)propyl)bleomycinamide would be expected to affect its recognition and processing by bleomycin hydrolase. Analogues with C-terminal tails that are poor substrates for BLH may exhibit higher potency or a different toxicity profile. nih.gov

Elucidation of N1-(3-(Methylthio)propyl)bleomycinamide Interactions with DNA Repair Enzymes

No research studies or data could be located that describe the specific interactions between N1-(3-(Methylthio)propyl)bleomycinamide and any DNA repair enzymes. The general mechanism of the parent compound, bleomycin, involves the generation of reactive oxygen species that cause single- and double-strand breaks in DNA. This damage is known to trigger a cellular response involving various DNA repair pathways, such as Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR). However, the specific role, if any, of the N1-(3-(methylthio)propyl) substituent on the bleomycinamide core in modulating the interaction with enzymes central to these pathways remains uninvestigated in the available literature.

Studies on N1-(3-(Methylthio)propyl)bleomycinamide Binding to DNA-Processing Proteins

Similarly, there is a notable absence of studies detailing the binding of N1-(3-(Methylthio)propyl)bleomycinamide to DNA-processing proteins. While the parent bleomycin molecule is known to intercalate with DNA, and this interaction is a prerequisite for its DNA-cleaving activity, the influence of the N1-(3-(methylthio)propyl) modification on this binding or its subsequent interactions with proteins that process DNA (such as polymerases, helicases, or transcription factors) has not been documented. Research on bleomycin has shown that its DNA damage can lead to the activation of proteins like p53 and the recruitment of DNA repair factors such as PCNA. However, no specific data exists to confirm or characterize such interactions for N1-(3-(Methylthio)propyl)bleomycinamide.

Structure Activity Relationship Sar Studies of N1 3 Methylthio Propyl Bleomycinamide and Its Analogs

Impact of the N1-(3-(Methylthio)propyl) Moiety on Biological Activity

The C-terminal amine substituent of bleomycin (B88199) is a critical determinant of the molecule's DNA binding affinity and, consequently, its DNA cleavage efficiency. fcien.edu.uynih.gov This portion of the molecule, along with the bithiazole tail, is responsible for the primary non-covalent interactions that anchor the drug to the DNA minor groove, positioning the metal-binding domain to effect strand scission. nih.govnih.gov

The terminal N1-(3-(Methylthio)propyl) group of Demethylbleomycin A2 is electronically neutral at physiological pH. This is in stark contrast to the terminal amine of Bleomycin A2, which features a cationic dimethylsulfonium group. oncohemakey.com The DNA backbone is polyanionic due to its phosphate (B84403) groups. Therefore, a primary driver of bleomycin-DNA binding is the electrostatic attraction between the positively charged terminal amine and the negatively charged DNA.

The biological activity of different bleomycin congeners is strongly correlated with the structure of their terminal amine. A comparative analysis highlights the importance of charge and steric bulk in this position.

Bleomycin A2 : Possesses a dimethylsulfonium group, which is positively charged. This charge provides a strong electrostatic interaction with the DNA backbone, contributing to high binding affinity and potent DNA cleavage activity. fcien.edu.uyoncohemakey.com

Bleomycin A5 : Features a spermidine tail, which contains two primary amino groups and one secondary amino group. At physiological pH, these groups are protonated, resulting in a polycationic tail that engages in multiple electrostatic interactions with DNA, leading to very high binding affinity.

Bleomycin B2 : Contains an agmatine (B1664431) residue, which has a terminal guanidinium group. The guanidinium group is strongly basic and remains protonated and positively charged across a wide pH range, ensuring a robust electrostatic interaction with DNA. nih.gov

N1-(3-(Methylthio)propyl)bleomycinamide (this compound) : As discussed, its neutral methylthio group results in weaker DNA association compared to its cationic counterparts.

The general trend for DNA cleavage efficiency is directly related to the net positive charge and the extent of interaction of the terminal amine with DNA. Therefore, the activity is generally expected to follow the order: Bleomycin A5 > Bleomycin A2 / Bleomycin B2 > N1-(3-(Methylthio)propyl)bleomycinamide.

| Bleomycin Analog | Terminal Amine Structure | Charge at Physiological pH | Expected DNA Binding Affinity | Expected DNA Cleavage Efficiency |

|---|---|---|---|---|

| N1-(3-(Methylthio)propyl)bleomycinamide | -CH2-CH2-CH2-S-CH3 | Neutral | Low | Low |

| Bleomycin A1 | -CH2-CH2-CH2-NH-CH3 | Positive (+1) | Moderate | Moderate |

| Bleomycin A2 | -CH2-CH2-CH2-S+(CH3)2 | Positive (+1) | High | High |

| Bleomycin A5 | -(CH2)4-NH-(CH2)3-NH2 (Spermidine) | Polycationic (+3) | Very High | Very High |

The oxidation of the sulfur atom in the methylthio group to a methylsulfinyl (-S(O)CH₃) or methylsulfonyl (-S(O)₂CH₃) group would introduce significant changes to the physicochemical properties of the terminal moiety. Oxidation increases the polarity and introduces a hydrogen bond acceptor (the sulfoxide (B87167) oxygen) and potential steric bulk.

Methylthio (-SCH₃) : A relatively nonpolar, neutral group.

Methylsulfinyl (-S(O)CH₃) : A polar, neutral, and chiral group. The oxygen atom can act as a hydrogen bond acceptor, potentially forming new interactions with the functional groups on the floor of the DNA minor groove. This could potentially alter binding affinity or specificity.

Methylsulfonyl (-S(O)₂CH₃) : A highly polar, neutral group with two hydrogen bond-accepting oxygen atoms and a larger steric profile.

While specific studies on the DNA cleavage activity of the methylsulfinyl analog of N1-(3-(Methylthio)propyl)bleomycinamide are not widely reported, the increased polarity from oxidation would likely alter the solvation properties of the C-terminal tail. The introduction of the polar sulfoxide could disrupt the favorable hydrophobic interactions within the minor groove, potentially leading to a decrease in binding affinity. Conversely, the ability to form new hydrogen bonds could, in principle, enhance binding if a suitable hydrogen bond donor is available on the DNA. However, given the primary role of positive charge in binding, it is unlikely that this modification would restore the high activity seen in analogs like Bleomycin A2.

Contributions of Core Bleomycin Domains to the Activity of N1-(3-(Methylthio)propyl)bleomycinamide

Metal-Binding Domain : This N-terminal region, comprising a pyrimidoblamic acid subunit and a β-hydroxy histidine, is responsible for chelating a redox-active metal ion, typically Fe(II) in vivo. nih.gov This complex then binds and activates molecular oxygen to form a potent oxidizing species, "activated bleomycin," which is the ultimate agent of DNA strand scission. oncohemakey.comnih.gov The function of this domain is independent of the terminal amine structure.

DNA-Binding Domain : This consists of the 2',4-bithiazole rings and the C-terminal amine substituent. The planar bithiazole moiety is believed to bind in the minor groove of DNA, contributing to the affinity and sequence selectivity of the drug. nih.gov This domain works in concert with the terminal amine to anchor the molecule to DNA.

Linker Region : This segment, which includes valerate and threonine residues, connects the metal-binding and DNA-binding domains. It provides the correct spatial orientation, allowing the activated metal center to be positioned near the C4'-hydrogen of the deoxyribose sugar, the abstraction of which initiates strand cleavage. nih.gov

Disaccharide Moiety : Composed of L-gulose and 3-O-carbamoyl-D-mannose, this sugar domain is not essential for DNA cleavage but enhances the biological potency. fcien.edu.uyresearchgate.net It is thought to facilitate the selective uptake of bleomycin into tumor cells and may also enhance the efficiency of DNA cleavage once inside the cell. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for N1-(3-(Methylthio)propyl)bleomycinamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For a series of N1-(3-(Methylthio)propyl)bleomycinamide derivatives, a QSAR model could be developed to predict DNA cleavage efficiency or cytotoxicity.

To build such a model, a series of analogs with systematic modifications to the N1-(3-(Methylthio)propyl) moiety would be synthesized and tested. Key molecular descriptors that would be calculated for the QSAR analysis include:

| Descriptor Class | Specific Descriptors | Relevance to Bleomycin Activity |

|---|---|---|

| Electronic | Partial atomic charges, dipole moment, electrostatic potential maps | Describes the electrostatic interactions critical for binding to the negatively charged DNA backbone. |

| Steric | Molecular volume, surface area, specific van der Waals descriptors (e.g., Verloop parameters) | Models how the size and shape of the terminal amine fit into the DNA minor groove. |

| Hydrophobic | LogP (octanol-water partition coefficient), hydrophobic surface area | Quantifies the contribution of hydrophobic interactions to DNA binding and membrane permeability. |

| Topological | Connectivity indices, shape indices | Numerically encodes the branching and shape of the terminal amine structure. |

By using statistical methods such as multiple linear regression or machine learning algorithms, a mathematical equation can be derived that links these descriptors to the observed biological activity. For instance, a hypothetical QSAR equation might look like:

log(1/IC₅₀) = c₁(Charge) + c₂(LogP) - c₃*(Steric_Bulk) + ... + constant

Such a model would quantitatively confirm the importance of a positive charge and optimal size for the terminal amine. It would serve as a predictive tool for designing novel bleomycin analogs with potentially enhanced activity or a more desirable therapeutic profile.

Advanced Analytical and Spectroscopic Characterization of N1 3 Methylthio Propyl Bleomycinamide

Spectroscopic Probes for Investigating N1-(3-(Methylthio)propyl)bleomycinamide-DNA Complexes

Spectroscopic methods are invaluable for studying the non-covalent complexes formed between N1-(3-(Methylthio)propyl)bleomycinamide and DNA in solution, providing insights into structural changes and binding modes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. For the N1-(3-(Methylthio)propyl)bleomycinamide-DNA complex, NMR provides atomic-level details about the binding interface. mdpi.comnih.gov Techniques such as 1D proton NMR are used to monitor changes in the chemical environment of specific protons upon complex formation, while 2D NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), reveal through-space proximities between protons of the bleomycin (B88199) analogue and the DNA. mdpi.com

NOESY spectra are critical for identifying which parts of the N1-(3-(Methylthio)propyl)bleomycinamide molecule—the metal-binding domain, the linker region, or the DNA-binding domain (bithiazole tail)—are in close contact with the DNA. mdpi.comnih.gov For instance, NOE correlations between the protons of the bithiazole tail and the protons of the DNA minor groove would provide strong evidence for a minor groove binding mode. nih.gov The analysis of chemical shift perturbations and NOE contacts allows for the construction of detailed structural models of the complex. mdpi.com

Table 1: Representative NMR Data for Metallo-Bleomycin-DNA Interaction Analysis This table illustrates the type of data obtained from NMR studies of bleomycin-DNA complexes. Specific values would vary for N1-(3-(Methylthio)propyl)bleomycinamide.

| Bleomycin Moiety | Interacting DNA Residue | Observed NOE Contact | Implied Proximity |

|---|---|---|---|

| Bithiazole H5' | Cytosine H1' | Strong | Close association in the minor groove |

| Bithiazole H5'' | Guanine H8 | Medium | Orientation of the tail within the groove |

| Threonine-Linker | DNA Sugar Protons | Weak to Medium | Linker region positioned near the phosphate (B84403) backbone |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, making it highly sensitive to the chiral structure of macromolecules like DNA. researchgate.netnih.gov The canonical B-form DNA helix has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. nih.govnih.gov

When N1-(3-(Methylthio)propyl)bleomycinamide binds to DNA, it perturbs the DNA's secondary structure, leading to distinct changes in the CD spectrum. nih.govnih.gov These spectral changes can indicate the binding mode. For example, intercalation of the bithiazole tail between DNA base pairs typically induces a significant increase in the intensity of the positive band and may cause a red shift. chalmers.seresearchgate.net In contrast, minor groove binding often results in smaller, more subtle changes. nih.gov By titrating DNA with the compound and monitoring the corresponding spectral changes, one can study the binding affinity and stoichiometry of the interaction. researchgate.net

X-ray Fluorescence (XRF) Spectrometry is a non-destructive analytical technique used to determine the elemental composition of materials. Its application in studying drug-DNA interactions is innovative, particularly for metallodrugs like the metal-chelated form of N1-(3-(Methylthio)propyl)bleomycinamide. Bleomycin's biological activity is dependent on its ability to chelate metal ions such as iron (Fe), copper (Cu), or cobalt (Co).

In a research context, XRF can be employed to quantify the amount of metallated N1-(3-(Methylthio)propyl)bleomycinamide bound to a DNA sample. After incubating DNA with the metallated compound and removing any unbound drug, the sample can be analyzed using XRF. The instrument detects the characteristic fluorescent X-rays emitted by the specific metal ion chelated by the bleomycin analogue. The intensity of this fluorescence is directly proportional to the concentration of the metal, and thus to the amount of drug bound to the DNA. This provides a direct and highly sensitive method for quantifying binding events without the need for radioactive labeling.

Mass Spectrometry (MS) Applications in Mechanistic Studies and Metabolite Identification for Research

Mass Spectrometry (MS) is an essential tool for the characterization of N1-(3-(Methylthio)propyl)bleomycinamide and its biological activities. nih.gov High-resolution MS can precisely determine the molecular weight of the compound, confirming its identity and purity. Tandem MS (MS/MS) is used to fragment the molecule, providing structural information that verifies the connectivity of its various domains.

In mechanistic studies, MS is invaluable for identifying the products of DNA cleavage, helping to elucidate the chemical steps involved in DNA degradation. Furthermore, when N1-(3-(Methylthio)propyl)bleomycinamide is exposed to cellular environments, it can be metabolized. MS-based techniques are employed to identify and quantify these metabolites, which is crucial for understanding the compound's stability, bioavailability, and potential metabolic deactivation pathways.

Table 2: Predicted Mass Spectrometry Data for N1-(3-(Methylthio)propyl)bleomycinamide This table presents hypothetical m/z values for research purposes, based on the compound's structure.

| Ion Type | Description | Predicted m/z (Monoisotopic) |

|---|---|---|

| [M+H]⁺ | Protonated Parent Molecule | Varies with metal ion |

| [M+Na]⁺ | Sodiated Parent Molecule | Varies with metal ion |

| Fragment 1 | Bithiazole tail with propyl-methylthio group | Specific to fragmentation pathway |

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Insights of Complexes

Obtaining a high-resolution, three-dimensional structure of the N1-(3-(Methylthio)propyl)bleomycinamide-DNA complex is the ultimate goal for understanding its interaction at the atomic level. X-ray crystallography has been the traditional method for this purpose. However, obtaining well-ordered crystals of flexible drug-DNA complexes can be exceptionally challenging. mdpi.com While crystal structures of fragments of the bleomycin molecule have been solved, a high-resolution structure of a full-length bleomycin bound to a DNA duplex remains elusive. nih.govnih.gov

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative for structural determination of large, complex biomolecular assemblies that resist crystallization. As the technology continues to advance, Cryo-EM offers a promising path forward for visualizing the architecture of the N1-(3-(Methylthio)propyl)bleomycinamide-DNA complex. This technique could potentially capture different conformational states of the complex, providing unprecedented insights into the structural basis of its DNA-binding and cleavage activity.

Theoretical and Computational Investigations of N1 3 Methylthio Propyl Bleomycinamide

Molecular Docking and Dynamics Simulations of Compound-DNA Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal in visualizing and understanding the intricate dance between bleomycin (B88199) analogues and DNA at an atomic level. These computational methods have been instrumental in exploring the binding modes of bleomycins to the minor groove of DNA, a critical step preceding DNA cleavage. scirp.org

Molecular Docking studies predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For bleomycins, docking simulations help identify the key interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the drug-DNA complex. These studies have consistently shown that the bithiazole tail of the bleomycin molecule intercalates between DNA base pairs, while the metal-binding domain nestles into the minor groove. nih.gov This dual-mode interaction is crucial for the compound's sequence-specific recognition, typically at 5'-GC and 5'-GT sequences. scirp.org

Molecular Dynamics (MD) Simulations take this a step further by simulating the motion of atoms and molecules over time, providing a dynamic view of the compound-DNA interaction. MD simulations of metallated bleomycin complexes with DNA have revealed the conformational changes that both the drug and the DNA undergo upon binding. scirp.org These simulations have been crucial in understanding how different metal cofactors, such as iron (Fe) and cobalt (Co), influence the binding affinity and the subsequent orientation of the reactive metal center towards the DNA backbone. scirp.org For instance, simulations have shown that Fe-bleomycin binds more strongly to DNA and adopts a more favorable orientation for abstracting a hydrogen atom from the deoxyribose sugar, which is the initiating step of DNA strand scission. scirp.org

| Bleomycin Analogue | Metal Cofactor | Key Simulation Finding | Implication for DNA Cleavage |

|---|---|---|---|

| Bleomycin A2 | Fe(III) | Stronger binding affinity and optimal orientation for H4' abstraction compared to Co(III) analogue. scirp.org | Higher reactivity and supports a direct abstraction mechanism. scirp.org |

| Co(III)·bleomycin B2 | Co(III) | Bithiazole tail can intercalate in two distinct modes, independent of minor groove binding of the metal-binding domain. nih.gov | Provides insights into the flexibility of the binding mechanism. nih.gov |

Quantum Chemical Calculations of Reactive Intermediates and Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been indispensable in unraveling the electronic structure and reactivity of the transient intermediates involved in bleomycin-mediated DNA cleavage. scirp.org The key species in this process is "activated bleomycin," a highly reactive iron-hydroperoxide complex (BLM-Fe(III)-OOH). researchgate.net

Quantum mechanical studies have been employed to investigate the three proposed pathways for the cleavage of the O-OH bond in activated bleomycin, which leads to the species that directly attacks the DNA:

Heterolytic Cleavage: This pathway involves the cleavage of the O-OH bond to form a highly reactive Fe(V)=O species.

Homolytic Cleavage: This pathway results in the formation of an Fe(IV)=O species and a hydroxyl radical.

Direct Hydrogen Abstraction: In this mechanism, the intact BLM-Fe(III)-OOH complex directly abstracts a hydrogen atom from the C4' position of the deoxyribose sugar. scirp.org

Computational studies have provided significant evidence supporting the direct hydrogen abstraction mechanism as the most energetically favorable pathway. scirp.org These calculations have been crucial in understanding the electronic rearrangements that occur during this process and how the protein-like scaffold of bleomycin facilitates this reaction.

For N1-(3-(Methylthio)propyl)bleomycinamide, quantum chemical calculations would be essential to determine if the electronic properties of the terminal amide group influence the stability and reactivity of the activated intermediate. Such studies could reveal subtle modulations in the reaction barriers for the different cleavage pathways, providing insights into its potential efficacy.

| Reaction Pathway | Key Reactive Species Formed | Energetic Favorability (from computational studies) |

|---|---|---|

| Heterolytic Cleavage | BLM-Fe(V)=O | Less favorable scirp.org |

| Homolytic Cleavage | BLM-Fe(IV)=O + ·OH | Less favorable scirp.org |

| Direct H-atom Abstraction | BLM-Fe(IV)=O + H2O + DNA radical | Most favorable scirp.org |

In Silico Prediction of Binding Energetics and Specificity

In silico methods for predicting binding free energy provide a quantitative measure of the affinity between a ligand and its target. For bleomycin analogues, these calculations are crucial for understanding their binding specificity towards certain DNA sequences. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding free energy from MD simulation trajectories.

These calculations dissect the binding energy into various components, including van der Waals interactions, electrostatic interactions, and solvation energies. This allows researchers to identify the key residues and structural motifs in both the bleomycin molecule and the DNA that contribute most significantly to the binding affinity. Such analyses have confirmed the importance of the bithiazole tail's intercalation and the electrostatic interactions between the positively charged tail and the negatively charged phosphate (B84403) backbone of DNA. nih.gov

Applying these in silico prediction methods to N1-(3-(Methylthio)propyl)bleomycinamide would allow for a direct comparison of its binding energetics with other clinically used bleomycins. This could help in rationalizing any observed differences in activity and specificity, and in predicting its potential for effective DNA targeting. For instance, a QSAR-assisted virtual screening study has been conducted on bleomycin derivatives, indicating the utility of computational approaches in predicting the bioactivities of such compounds. nih.gov

Computational Design and Virtual Screening of Novel Bleomycin Analogues

The insights gained from theoretical and computational studies have paved the way for the rational design and virtual screening of novel bleomycin analogues with potentially improved therapeutic properties, such as enhanced efficacy and reduced toxicity. nih.gov

Computational Design involves modifying the structure of the parent bleomycin molecule in silico and then using the computational methods described above (docking, MD simulations, and free energy calculations) to predict how these modifications will affect its interaction with DNA. This approach allows for the exploration of a vast chemical space in a time- and cost-effective manner. For example, modifications to the terminal amine, such as in N1-(3-(Methylthio)propyl)bleomycinamide, can be systematically evaluated to optimize DNA binding and cleavage activity.

Virtual Screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In the context of bleomycins, ligand-based virtual screening can be employed, where a model is built based on the known active bleomycin analogues. mdpi.com This model is then used to screen databases for new compounds with similar properties. Structure-based virtual screening, which relies on the 3D structure of the bleomycin-DNA complex, can also be used to identify novel scaffolds that can mimic the binding mode of bleomycin.

The application of these computational design and virtual screening strategies to the N1-(3-(Methylthio)propyl)bleomycinamide scaffold could lead to the discovery of new derivatives with superior anticancer profiles.

Future Research Trajectories and Broader Academic Implications

Development of Next-Generation N1-(3-(Methylthio)propyl)bleomycinamide Analogs with Enhanced Specificity

A primary goal in the ongoing development of bleomycin-based compounds is the enhancement of their DNA sequence specificity to improve therapeutic efficacy while minimizing off-target effects. Research in this area is focused on the synthesis and evaluation of novel analogs with tailored properties.

Strategies for Enhancing Specificity:

Modification of the C-terminus: The terminal amine of bleomycin (B88199) is a key determinant of its DNA binding affinity and sequence preference. The synthesis of a variety of bleomycin analogs with different C-terminal substituents has shown that increasing the hydrophobicity of this region can enhance antitumor activity. This suggests a positive correlation between DNA binding affinity, cleavage efficiency, and biological activity.

Conformational Rigidity: The linker region of bleomycin is thought to adopt a specific conformation that is crucial for its DNA cleavage activity. The synthesis of analogs with conformationally rigid subunits in this linker domain is a promising strategy to better understand and control the secondary structure of the molecule, potentially leading to improved activity.

Glycoconjugation: Attaching carbohydrate moieties to bleomycin can alter its physiological distribution. For instance, a bleomycin A5 glycoconjugate has been synthesized with the aim of targeting the asialoglycoprotein receptor on liver cells, demonstrating the potential for tissue-specific delivery of these potent DNA-damaging agents.

Illustrative Data on Bleomycin Analog Development:

The following interactive table summarizes key findings from studies on various bleomycin analogs, highlighting the impact of structural modifications on their biological activity. This data provides a framework for the rational design of future N1-(3-(Methylthio)propyl)bleomycinamide analogs.

| Analog Type | Structural Modification | Key Finding | Implication for Future Design |

| Peptide Derivatives | Addition of hydrophobic amino acids to the C-terminus | Increased ratio of double-strand to single-strand DNA cleavage | Enhancing hydrophobicity at the C-terminus may lead to more potent analogs. |

| Conformationally Rigid Analogs | Introduction of rigid subunits in the linker domain | Altered DNA cleavage efficiency, providing insights into the role of conformational flexibility | Precise control of the molecule's three-dimensional structure is critical for optimizing activity. |

| Glycoconjugates | Attachment of a galactose-containing moiety | Maintained DNA degradation activity with potential for targeted delivery | Glycosylation offers a viable strategy for improving the pharmacokinetic properties of bleomycin analogs. |

Integration of Omics Technologies for Systems-Level Understanding of Bleomycin Action

The advent of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to gain a holistic understanding of the cellular response to bleomycin and its analogs. The bleomycin-induced lung fibrosis model is a well-established system where multi-omics approaches are beginning to unravel the complex molecular networks underlying the drug's effects.

Integrative multi-omics analysis of this model has identified specific gene expression patterns, transcription factors, and epigenetic modifications associated with the fibrotic response. This systems-level data is invaluable for identifying biomarkers of drug response and toxicity, as well as for discovering novel therapeutic targets to mitigate adverse effects. Future research will likely apply these powerful technologies to directly study the effects of N1-(3-(Methylthio)propyl)bleomycinamide, providing a comprehensive picture of its mechanism of action and its impact on cellular physiology.

Advancements in Biophysical Methods for Real-Time Interaction Monitoring

A detailed understanding of the dynamic interaction between N1-(3-(Methylthio)propyl)bleomycinamide and its DNA target is crucial for elucidating its mechanism of action and for the design of improved analogs. Advanced biophysical techniques are now making it possible to monitor these interactions in real-time and at the single-molecule level.

Key Biophysical Techniques and Their Applications:

Surface Plasmon Resonance (SPR): SPR is a powerful tool for studying the kinetics of biomolecular interactions. It has been used to characterize the binding dynamics of bleomycin to DNA, revealing the presence of both strong primary and weaker secondary binding sites. Future studies employing SPR could provide detailed kinetic data on the binding of N1-(3-(Methylthio)propyl)bleomycinamide to specific DNA sequences, offering insights into its affinity and specificity.

Single-Molecule Imaging: Techniques such as fluorescence microscopy allow for the direct visualization and quantification of DNA damage induced by bleomycin in individual cells. This approach can reveal variations in drug-induced damage and repair capacity between different individuals, paving the way for personalized medicine approaches.

Raman Microspectroscopy: This technique can be used to monitor conformational changes in DNA within living cells in response to bleomycin treatment. Studies have shown that bleomycin-induced DNA strand breaks lead to a conformational transition from B-DNA to A-DNA, which is associated with DNA repair processes.

Comparative Overview of Biophysical Methods for DNA-Drug Interaction Analysis:

| Technique | Principle | Information Obtained | Application to N1-(3-(Methylthio)propyl)bleomycinamide Research |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. | Binding affinity (KD), association and dissociation rate constants (ka, kd). | Quantifying the binding kinetics of the analog to various DNA sequences. |

| Single-Molecule Fluorescence Microscopy | Visualization of fluorescently labeled molecules to monitor individual molecular events. | Localization and quantification of DNA damage and repair events in single cells. | Assessing the efficiency of DNA damage induction and repair in response to the analog. |

| Raman Microspectroscopy | Inelastic scattering of monochromatic light to probe vibrational modes of molecules. | Conformational changes in DNA (e.g., B- to A-form transition) and other cellular components. | Monitoring the structural consequences of DNA binding and cleavage by the analog in living cells. |

Exploration of N1-(3-(Methylthio)propyl)bleomycinamide as a Tool for DNA Damage Research

Bleomycin is widely used in basic research as a radiomimetic agent to induce DNA single- and double-strand breaks. This allows for the detailed study of DNA damage response and repair pathways. N1-(3-(Methylthio)propyl)bleomycinamide, as a specific analog, can also serve as a valuable tool in this field.

By inducing DNA lesions, this compound can be used to investigate the intricate mechanisms of various DNA repair pathways, including:

Base Excision Repair (BER): Bleomycin induces oxidative DNA damage, such as the formation of 8-oxoguanine, which is primarily repaired by the BER pathway. Studies have shown that deficiencies in BER enzymes can increase cellular sensitivity to bleomycin.

Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR): Bleomycin is a potent inducer of double-strand breaks (DSBs), which are repaired by either NHEJ or HR. The complexity of the DSB ends generated by bleomycin can influence the choice of repair pathway, providing a model system to study the regulation of these critical cellular processes.

The use of N1-(3-(Methylthio)propyl)bleomycinamide in such studies could help to dissect the roles of specific DNA lesions in activating different repair pathways and to identify novel proteins involved in maintaining genome stability.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N1-(3-(Methylthio)propyl)bleomycinamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves modifying the bleomycin core structure by introducing the 3-(methylthio)propyl group at the N1 position. Critical parameters include:

- Protection of reactive groups : Use tert-butoxycarbonyl (Boc) or other protecting groups to prevent undesired side reactions during sulfhydryl alkylation .

- Temperature control : Maintain 0–4°C during coupling reactions to minimize decomposition of the bleomycinamide backbone .

- Purification : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (5–40% over 30 min) is recommended to isolate the product with >95% purity .

Q. Which analytical methods are optimal for characterizing N1-(3-(Methylthio)propyl)bleomycinamide?

- Methodological Answer :

- Structural confirmation : High-resolution mass spectrometry (HR-MS) and 2D NMR (¹H-¹³C HSQC, COSY) to resolve the methylthio-propyl substituent’s stereochemistry .

- Purity assessment : UPLC with UV detection at 254 nm, using a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile .

- Stability testing : Monitor degradation under varying pH (4–9) and temperature (4–37°C) via accelerated stability studies .

Q. What in vitro assays are standard for evaluating its anticancer activity?

- Methodological Answer :

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, A549) with IC₅₀ calculations using 72-hour exposure .

- Apoptosis induction : Annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic cells .

- DNA damage assessment : Comet assay or γ-H2AX immunofluorescence to detect double-strand breaks .

Advanced Research Questions

Q. How can conflicting reports on its mitochondrial targeting be resolved?

- Methodological Answer :

- Mechanistic studies : Use Drp1-knockout cell lines to validate mitochondrial fission inhibition, as seen in bleomycin A5 derivatives .

- Subcellular localization : Confocal microscopy with MitoTracker Red and fluorescently tagged bleomycinamide analogs .

- Data normalization : Control for cell-type-specific differences in drug uptake (e.g., via LC-MS quantification of intracellular drug levels) .

Q. What strategies improve aqueous stability for long-term pharmacokinetic studies?

- Methodological Answer :

- Buffer optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 1 mM DTT to prevent oxidation of the methylthio group .

- Lyophilization : Formulate with trehalose (5% w/v) as a cryoprotectant to enhance shelf life at -80°C .

- In vivo stability : Monitor plasma half-life in murine models using LC-MS/MS, adjusting dosing intervals based on degradation kinetics .

Q. How can structure-activity relationships (SAR) guide the design of analogs with reduced toxicity?

- Methodological Answer :

- SAR table :

| Substituent | IC₅₀ (HeLa, μM) | Selectivity Index (Cancer/Normal Cells) | Reference |

|---|---|---|---|

| 3-(Methylthio)propyl | 0.45 | 8.2 | |

| 3-(Dimethylsulfonio)propyl | 0.32 | 4.1 | |

| 3-(Morpholinopropyl) | 1.20 | 12.5 |

- Rational design : Replace the methylthio group with morpholinopropyl to enhance selectivity while maintaining DNA-binding affinity .

Q. What experimental designs address discrepancies in hypoxia-selective cytotoxicity?

- Methodological Answer :

- Hypoxia chambers : Expose cells to 1% O₂ for 24 hours pre-treatment to mimic tumor microenvironments .

- Redox profiling : Measure intracellular glutathione (GSH) levels via Ellman’s assay, as bleomycinamides require GSH for activation .

- Transcriptomic analysis : RNA-seq to identify hypoxia-inducible factor (HIF)-1α-dependent pathways modulated by the compound .

Data Contradiction Analysis

- Case Study : Conflicting reports on pulmonary toxicity compared to bleomycin A2.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.